1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene)
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Overview
Description
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonyl group bridging two phenyleneoxy units, each of which is further substituted with trichlorobenzene groups. The presence of multiple chlorine atoms and the sulfonyl bridge contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) typically involves the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid, followed by further functionalization with trichlorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions may target the sulfonyl group, leading to the formation of sulfide derivatives.
Substitution: The trichlorobenzene groups can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its application .
Comparison with Similar Compounds
1,1’-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,4,6-trichlorobenzene) can be compared with other sulfonyl-bridged compounds, such as:
4,4’-[Sulfonylbis(4,1-phenyleneoxy)]dianiline: Similar structure but lacks the trichlorobenzene groups.
1,1’-Sulfonylbis[4-(prop-2-en-1-yloxy)benzene]: Contains allyl groups instead of trichlorobenzene.
Bis(4-chlorophenyl) sulfone: Features chlorophenyl groups instead of trichlorobenzene
Properties
CAS No. |
88700-22-5 |
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Molecular Formula |
C24H12Cl6O4S |
Molecular Weight |
609.1 g/mol |
IUPAC Name |
1,3,5-trichloro-2-[4-[4-(2,4,6-trichlorophenoxy)phenyl]sulfonylphenoxy]benzene |
InChI |
InChI=1S/C24H12Cl6O4S/c25-13-9-19(27)23(20(28)10-13)33-15-1-5-17(6-2-15)35(31,32)18-7-3-16(4-8-18)34-24-21(29)11-14(26)12-22(24)30/h1-12H |
InChI Key |
PJMQDEIBHOAZMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2Cl)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4Cl)Cl)Cl |
Origin of Product |
United States |
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